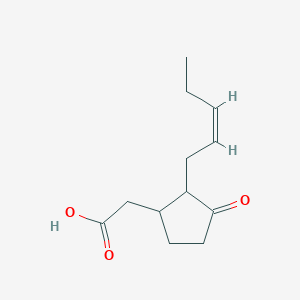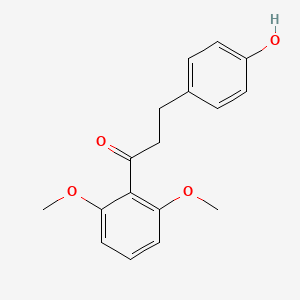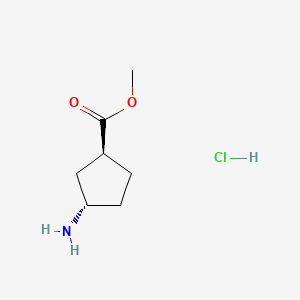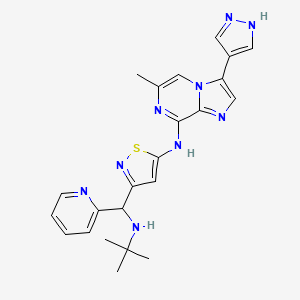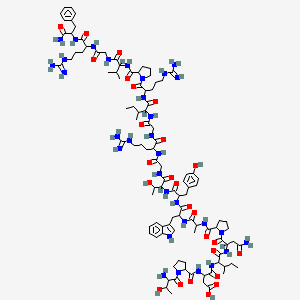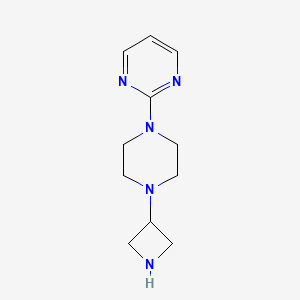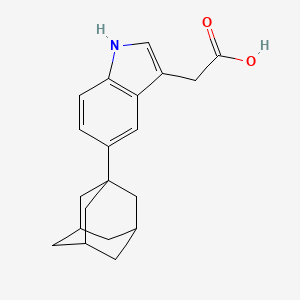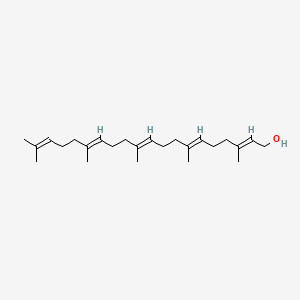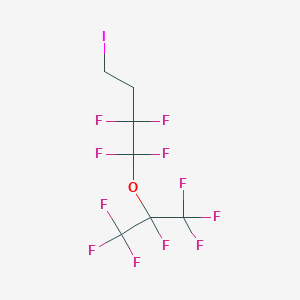
Heptafluoroisopropyl 4-iodo-1,1,2,2-tetrafluorobut-1-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptafluoroisopropyl 4-iodo-1,1,2,2-tetrafluorobut-1-yl ether is a useful research compound. Its molecular formula is C7H4F11IO and its molecular weight is 439.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plasma Etching in Semiconductor Manufacturing
Heptafluoroisopropyl methyl ether and related compounds like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether are used in plasma etching of SiO2, a critical process in semiconductor manufacturing. These substances, due to their lower global warming potentials compared to perfluorocompounds, offer a more environmentally friendly option. They have been shown to achieve higher SiO2 etch rates in certain plasma conditions, which is crucial for the precision manufacturing of electronic components (Kim, Park, & Kim, 2020).
Hypervalent Iodine Chemistry and Organic Syntheses
In the field of hypervalent iodine chemistry, fluoroalcohols like hexafluoroisopropanol (HFIP) have been used as solvents for phenolic oxidations. These solvents stabilize reactive cationic intermediates and have led to breakthroughs in synthetic applications, including the discovery of single-electron-transfer oxidation abilities and catalytic strategies under mild conditions. The unique properties of these fluoroalcohols make them versatile solvents not only in hypervalent iodine chemistry but also in other areas of organic synthesis (Dohi, Yamaoka, & Kita, 2010).
Synthesis of Fluoroorganic Compounds
The heptafluoroisopropyl group (CF(CF3)2) is prevalent in pharmaceuticals and agrochemicals. Recent studies have developed efficient heptafluoroisopropoxylation reactions, enabling the synthesis of biologically interesting compounds. These methods involve using redox-active N-OCF(CF3)2 reagents for the heptafluoroisopropoxylation of various substrates, including pharmaceuticals and agrochemicals. This development is significant for creating new compounds with potential biological activities (Qing, Tong, & Xu, 2021).
Electrolytes for Lithium-Ion Batteries
Mixtures involving 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether are being explored as safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety, better wettability to separator and electrodes, and have high oxidation potentials and conductivity. Their use in lithium-ion batteries shows improved rate and cycle performances compared to conventional electrolytes, indicating potential for practical applications in energy storage technologies (Liu et al., 2016).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Heptafluoroisopropyl 4-iodo-1,1,2,2-tetrafluorobut-1-yl ether involves the reaction of Heptafluoroisopropyl iodide with 1,1,2,2-tetrafluorobut-1-ol in the presence of a base to form Heptafluoroisopropyl 1,1,2,2-tetrafluorobutyl ether. This intermediate is then reacted with iodine and a base to form the final product.", "Starting Materials": [ "Heptafluoroisopropyl iodide", "1,1,2,2-tetrafluorobut-1-ol", "Iodine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Heptafluoroisopropyl iodide is added to a solution of 1,1,2,2-tetrafluorobut-1-ol in an aprotic solvent such as acetonitrile or DMF.", "Step 2: A base such as potassium carbonate is added to the reaction mixture to facilitate the formation of Heptafluoroisopropyl 1,1,2,2-tetrafluorobutyl ether.", "Step 3: The intermediate product is isolated and purified.", "Step 4: The intermediate product is then reacted with iodine and a base in an aprotic solvent to form Heptafluoroisopropyl 4-iodo-1,1,2,2-tetrafluorobut-1-yl ether.", "Step 5: The final product is isolated and purified." ] } | |
CAS No. |
25080-20-0 |
Molecular Formula |
C7H4F11IO |
Molecular Weight |
439.99 g/mol |
IUPAC Name |
1,1,2,2,4,4,4-heptafluoro-3-(iodomethyl)-1-(1,2,2,2-tetrafluoroethoxy)butane |
InChI |
InChI=1S/C7H4F11IO/c8-3(6(14,15)16)20-7(17,18)4(9,10)2(1-19)5(11,12)13/h2-3H,1H2 |
InChI Key |
GXDRJQCAQULYJE-UHFFFAOYSA-N |
SMILES |
C(CI)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Canonical SMILES |
C(C(C(C(OC(C(F)(F)F)F)(F)F)(F)F)C(F)(F)F)I |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)
